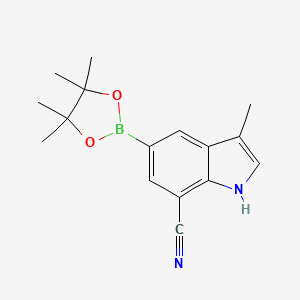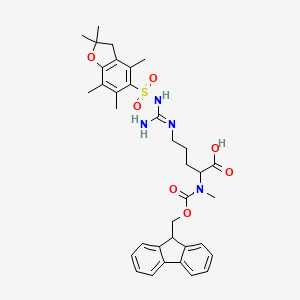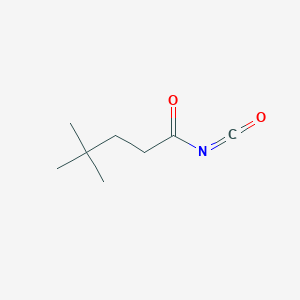
3,3-Dimethylbutanecarbonyl isocyanate
説明
3,3-Dimethylbutanecarbonyl isocyanate is a chemical compound with the CAS Number: 1019114-43-2 . It has a molecular weight of 141.17 .
Molecular Structure Analysis
The IUPAC name for this compound is 3,3-dimethylbutanoyl isocyanate . The InChI code for this compound is 1S/C7H11NO2/c1-7(2,3)4-6(10)8-5-9/h4H2,1-3H3 .科学的研究の応用
Green Chemistry and Safer Alternates
Isocyanates, including 3,3-Dimethylbutanecarbonyl isocyanate, are crucial in producing carbamates and ureas with widespread commercial applications. However, their toxicity and hazardous production processes have driven research towards safer alternatives. For instance, dimethylaminopyridinium carbamoylides have been designed as non-hazardous substitutes, offering a greener synthesis pathway by avoiding dangerous chemicals like phosgene (Sączewski, Kornicka, & Brzozowski, 2006).
Synthesis and Reactivity
The synthesis of novel compounds through the reaction of isocyanates with other chemicals demonstrates the versatility of isocyanates in creating new materials and understanding reaction dynamics. For example, the synthesis of N,N′-di-(3,5-dimethyl)phenyl-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboamide through the reaction of 3,5-dimethyl phenyl isocyanate showcases the compound's potential in generating new chemical entities with specific properties (Hu Wei-xiao, 2002).
Mechanistic Insights
Studies on the mechanism of reactions involving isocyanates contribute significantly to understanding chemical processes at a molecular level. Research on the C ⇄ N migration of alkoxycarbonyl groups in reactions of pyridinium ylides with isocyanates offers insights into the rearrangements that occur during these reactions, which is crucial for developing more efficient synthesis methods and novel materials (Gololobov et al., 2003).
Catalysis and Metal-Organic Reactions
The role of transition metals in catalyzing reactions between β,β′-tricarbonyl derivatives and isocyanates opens new avenues for creating complex molecules under mild conditions. This research area explores the potential of metal acetylacetonates as catalysts to promote reactions leading to new C–C bond formations and cyclization processes, thereby expanding the toolbox available for organic synthesis (Veronese et al., 2010).
Alternatives to Hazardous Reagents
In the quest for safer and more environmentally friendly chemical processes, research has focused on finding alternatives to hazardous reagents like phosgene for isocyanate synthesis. The exploration of carbon dioxide and ionic liquids as substitutes in the synthesis of symmetric urea derivatives exemplifies this direction, aiming to reduce reliance on toxic materials and mitigate environmental impact (Shi et al., 2003).
特性
IUPAC Name |
4,4-dimethylpentanoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)5-4-7(11)9-6-10/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANCPMPPTOONBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylpentanoyl isocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



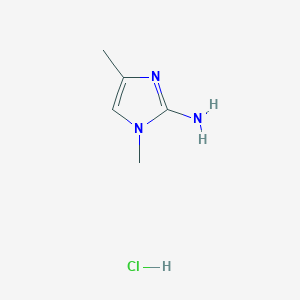


![Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1487216.png)
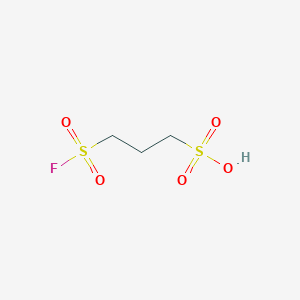

![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487219.png)

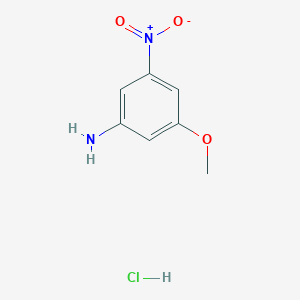
![2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1487223.png)

![1-Cyclopropanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487227.png)
